Z-D-Meala-OH

Descripción general

Descripción

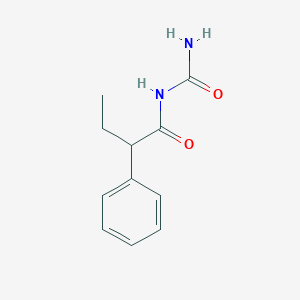

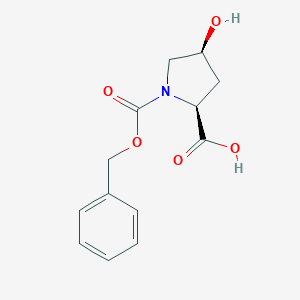

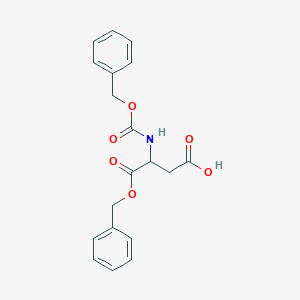

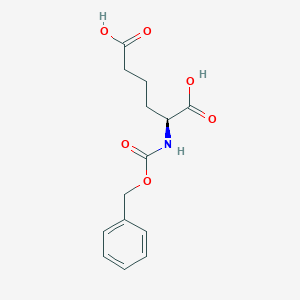

“Z-D-Meala-OH” is an alanine derivative . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 g/mol . It is used for laboratory research purposes .

Synthesis Analysis

While specific synthesis methods for “Z-D-Meala-OH” were not found in the search results, it’s worth noting that computational chemical synthesis analysis and pathway design have transformed from a complex problem to a regular process of structural simplification . Today, computers can predict viable syntheses leading to complex targets .

Molecular Structure Analysis

The IUPAC name for “Z-D-Meala-OH” is (2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid . The InChI is 1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1 . The Canonical SMILES is CC(C(=O)O)N©C(=O)OCC1=CC=CC=C1 and the Isomeric SMILES is CC@HO)N©C(=O)OCC1=CC=CC=C1 .

Physical And Chemical Properties Analysis

“Z-D-Meala-OH” has a molecular weight of 237.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 5 . The Exact Mass is 237.10010796 g/mol and the Monoisotopic Mass is also 237.10010796 g/mol . The Topological Polar Surface Area is 66.8 Ų . The Heavy Atom Count is 17 .

Aplicaciones Científicas De Investigación

Immunometabolic Effects of Vitamin D Derivatives

- A study highlights the immunomodulatory properties of the active form of vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)2D), revealing its role in regulating gene expression related to the immune system and metabolism. This research provides insight into the broader implications of vitamin D derivatives in immunometabolism (García et al., 2017).

Optical Properties of Zinc Compounds

- Research on Zn(OH)2, a compound structurally related to Z-D-Meala-OH, delves into its electronic structure and optical properties. The study discusses the intense yellow luminescence of Zn(OH)2, which could have implications for applications in materials science and photonics (Wang et al., 2015).

Genome Engineering Tools

- Zinc-finger nucleases (ZFNs) are tools for genome engineering. Although not directly related to Z-D-Meala-OH, the study provides an understanding of how zinc-based compounds and technologies can be instrumental in biological research (Gaj et al., 2013).

Zirconium Hydroxide Nanoparticles in Chemical Warfare Agent Decomposition

- Zirconium hydroxide (Zr(OH)4) is studied for its reactivity with chemical warfare agents. The research could be relevant for understanding the properties and applications of hydroxide-based compounds, like Z-D-Meala-OH, in environmental and defense-related fields (Balow et al., 2017).

Application of ZrO2 in Catalysis

- A study on ZrO2, which is structurally related to Z-D-Meala-OH, explores its use as a catalyst and support in various chemical reactions. This research is significant for understanding the catalytic potential of related hydroxide compounds (Yamaguchi, 1994).

Z-DNA in Biological Research

- Research on Z-DNA, a left-handed DNA helix, provides insights into the structural and functional aspects of nucleic acids. This research is indirectly related but offers a perspective on the complexity of molecular structures similar to Z-D-Meala-OH (Rich et al., 1984).

Safety and Hazards

“Z-D-Meala-OH” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Mecanismo De Acción

Target of Action

Z-D-Meala-OH is an alanine derivative . Alanine derivatives are known to interact with various proteins and enzymes in the body, but the specific targets for Z-D-Meala-OH need further investigation.

Mode of Action

The mode of action of Z-D-Meala-OH is not well-documented. As an alanine derivative, it might interact with its targets in a manner similar to other amino acids and their derivatives. They are known to influence the secretion of anabolic hormones and supply fuel during exercise . More research is needed to understand the specific interactions of Z-D-Meala-OH with its targets.

Biochemical Pathways

Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis and energy metabolism

Result of Action

As an alanine derivative, it may have effects similar to other amino acids and their derivatives, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage . More research is needed to understand the specific effects of Z-D-Meala-OH.

Propiedades

IUPAC Name |

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEQKVZQPWSOTI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426401 | |

| Record name | Z-D-MEALA-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Meala-OH | |

CAS RN |

68223-03-0 | |

| Record name | Z-D-MEALA-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)

![N-[(Benzyloxy)carbonyl]-L-alanine](/img/structure/B554441.png)